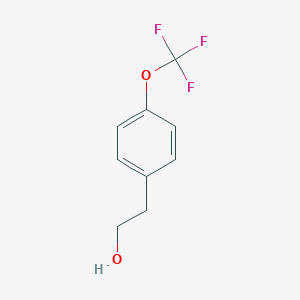










|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.[CH2:13]1[O:15][CH2:14]1.Cl>CCOCC>[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:13][CH2:14][OH:15])=[CH:6][CH:5]=1
|


|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
54 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=CC=C(C=C1)Br)(F)F
|
|
Name
|
Mg
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
29.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CO1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
|
Type
|
CUSTOM
|
|
Details
|
further stirring it for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
by gradually dropwise adding
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture up to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracting the resulting product with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washing the extraction solution successively with a saturated aqueous solution of sodium bicarbonate and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
distilling off the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
distilling the residue under reduced pressure by means of a Vigoureaux tube
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C(C=C1)CCO)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 70.3 mmol | |
| AMOUNT: MASS | 14.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |